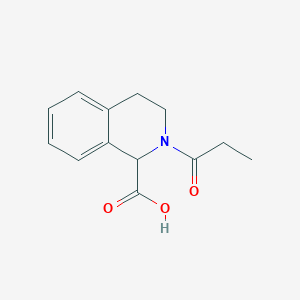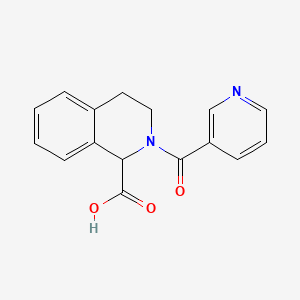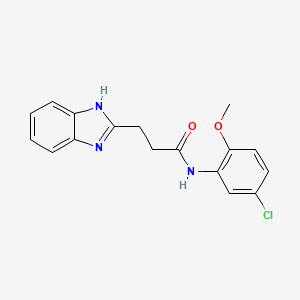![molecular formula C12H13BrN2S B7588876 N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine, also known as BRL-15572, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. It was first synthesized in 2005 by researchers at GlaxoSmithKline, who were looking for a new drug candidate to treat addiction and other psychiatric disorders. Since then, BRL-15572 has been extensively studied in laboratory experiments to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine is a selective dopamine D3 receptor antagonist. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. The dopamine D3 receptor is primarily expressed in the limbic system, which is involved in emotion, motivation, and addiction. By blocking the dopamine D3 receptor, N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine reduces the rewarding effects of drugs of abuse such as cocaine, which can help to reduce drug-seeking behavior.
Biochemical and physiological effects:
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine has been shown to have several biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, it also has some affinity for the serotonin 5-HT2A receptor. Studies have shown that N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine can increase the release of serotonin in the prefrontal cortex, which may contribute to its antidepressant effects. N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine in laboratory experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine is its relatively low potency, which can make it difficult to achieve complete blockade of the dopamine D3 receptor at lower concentrations.
Orientations Futures
There are several potential future directions for research on N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine. One area of interest is its potential as a treatment for cocaine addiction. Further studies are needed to determine the optimal dose and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a treatment for other psychiatric disorders such as depression and anxiety. Studies are needed to determine the exact mechanisms of action and the optimal dosing regimens for these indications. Finally, there is also potential for the development of new compounds based on the structure of N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine with improved potency and selectivity for the dopamine D3 receptor.
Méthodes De Synthèse
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the bromination of 2-thiophenemethanol using N-bromosuccinimide (NBS) to give 3-bromothiophen-2-ylmethanol. This intermediate is then reacted with 2-bromo-1-pyridin-2-ylethanamine in the presence of a base to give N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine has been extensively studied in laboratory experiments to understand its potential therapeutic applications. One of the major areas of research is addiction, particularly cocaine addiction. Studies have shown that N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine can reduce cocaine self-administration in rats, suggesting that it may be a potential treatment for cocaine addiction. Other studies have investigated the role of N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine in other psychiatric disorders such as schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-9(11-4-2-3-6-14-11)15-8-12-10(13)5-7-16-12/h2-7,9,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSPIRKEKQACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)


![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
